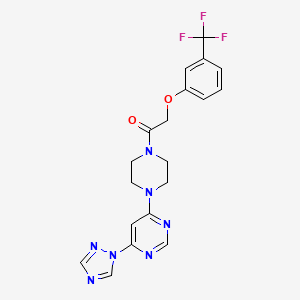

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Description

This compound features a pyrimidine core substituted with a 1,2,4-triazole moiety at position 6, linked via a piperazine ring to a phenoxy-ethanone group bearing a trifluoromethyl (-CF₃) substituent at the meta position.

Properties

IUPAC Name |

1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(8-14)31-10-18(30)28-6-4-27(5-7-28)16-9-17(25-12-24-16)29-13-23-11-26-29/h1-3,8-9,11-13H,4-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABUPSRYAWPIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)COC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Functional and Pharmacological Insights

MK29 and MK47: These piperazine-ethanone derivatives lack the pyrimidine-triazole core but share the trifluoromethylphenyl group. Their synthesis via HOBt/TBTU-mediated coupling highlights scalability for analogs . The -CF₃ group enhances metabolic stability and lipophilicity, critical for CNS-targeting agents.

Pyrimidine-Piperazine Hybrids (e.g., ): Compounds with pyrimidine-piperazine backbones demonstrate varied bioactivity depending on substituents.

Triazole-Containing Derivatives () : Triazole moieties, as seen in ’s antimicrobial agents, improve solubility and binding to enzymatic targets (e.g., CYP450). The target compound’s triazole-pyrimidine combination could synergize these effects .

Key Differentiators of the Target Compound

- Triazole-Pyrimidine Synergy: Unlike simpler piperazine-ethanones (MK29/MK47), the triazole-pyrimidine core may enhance kinase or protease inhibition via dual hydrogen-bonding and π-π stacking.

- Trifluoromethylphenoxy Group: The -CF₃ group improves membrane permeability compared to non-halogenated analogs (e.g., ’s phenol derivatives) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Use a multi-component reaction approach, as demonstrated in triazole-piperazine derivatives (e.g., coupling 1,2,4-triazole with pyrimidine intermediates via nucleophilic substitution). Piperazine rings can be functionalized under anhydrous ethanol with formaldehyde for Mannich-type reactions .

- Step 2 : Optimize reaction temperature (room temperature to 80°C) and stoichiometry (e.g., 1:1 molar ratio of triazole to pyrimidine-piperazine precursor). Monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/chloroform mixtures) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH), triazole protons (δ 7.8–8.5 ppm), and trifluoromethyl group (δ 120–125 ppm in F NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for [M+H]).

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary in vitro assays are suitable for evaluating biological activity?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Report IC values with 95% confidence intervals .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., HIV-1 protease or bacterial efflux pumps). Validate docking poses with MD simulations (GROMACS) .

- QSAR Analysis : Corporate substituent effects (e.g., trifluoromethyl hydrophobicity) to predict activity trends .

Q. What strategies resolve contradictions between in vitro activity and pharmacokinetic profiles?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Compare half-life (t) in vitro vs. in vivo .

- Plasma Protein Binding : Evaluate via equilibrium dialysis; high binding (>95%) may reduce free drug availability .

Q. How do substituent modifications on the triazole or piperazine moieties influence activity?

- Methodology :

- SAR Study : Synthesize analogs with substituents (e.g., methyl, fluoro) on the triazole or piperazine. Test for changes in IC (enzymatic assays) and logP (HPLC-derived hydrophobicity) .

- Crystallography : Resolve X-ray structures of analogs bound to targets to identify critical hydrogen bonds or steric clashes .

Data Contradiction Analysis

- Issue : Discrepancies in reported biological activity across studies.

- Resolution :

Verify assay conditions (e.g., ATP concentration in kinase assays affects IC).

Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.